molecular formula C13H10F2O4 B2945248 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid CAS No. 2248329-64-6

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid

Cat. No. B2945248
CAS RN: 2248329-64-6
M. Wt: 268.216
InChI Key: NFJDZQWRSPUOCI-UHFFFAOYSA-N
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Description

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid, also known as DFMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy tumor cells.

Mechanism of Action

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid also acts as a photosensitizer by absorbing light energy and transferring it to nearby molecules, resulting in the generation of reactive oxygen species that can damage tumor cells.
Biochemical and Physiological Effects:
4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to induce cell death in cancer cells when used in conjunction with light. 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is a synthetic compound that can be easily synthesized in the laboratory. Its low toxicity and well-tolerated nature make it a suitable candidate for in vitro and in vivo studies. However, its potential applications in humans have not been fully explored, and further research is needed to determine its safety and efficacy in clinical trials.

Future Directions

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Studies could also investigate the potential use of 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid as a photosensitizer in photodynamic therapy for various types of cancer. Additionally, further research could explore the potential use of 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid as a starting material for the synthesis of other compounds with potential applications in various fields.

Synthesis Methods

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxybenzoic acid with 2,4-difluorobenzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the methylation of the resulting compound with dimethyl sulfate. The purity of the compound can be improved through recrystallization.

properties

IUPAC Name

4-[[5-(difluoromethyl)furan-2-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O4/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6,12H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDZQWRSPUOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid

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